molecular formula C25H26N6O4S B2672825 N-(2-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide CAS No. 872995-71-6

N-(2-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide

Cat. No.: B2672825
CAS No.: 872995-71-6
M. Wt: 506.58
InChI Key: JZXZOHSVVQIMMH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an ethoxyphenyl group, a triazolopyridazine ring, and a methoxybenzamide moiety . These groups are common in many pharmaceuticals and could potentially confer various biological activities to the compound .


Molecular Structure Analysis

The compound’s structure is likely characterized by the presence of multiple aromatic rings, including a triazolopyridazine ring . The presence of various substituents like ethoxyphenyl and methoxybenzamide could influence its chemical properties and interactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could increase its stability, while the various substituents could influence its solubility .

Scientific Research Applications

Antimicrobial and Antifungal Properties

  • Novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines were synthesized and exhibited antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).
  • Derivatives with [1,2,4]triazolo[3,4-b][1,3,4]thiadiazin moieties demonstrated significant antioxidant abilities, indicating their potential in oxidative stress-related conditions (Shakir, Ali, & Hussain, 2017).

Anticancer Activity

  • Compounds bearing 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives were found to have notable antioxidant and anticancer activities, highlighting their application in cancer research and treatment strategies (Tumosienė et al., 2020).

Synthesis and Characterization of Heterocyclic Compounds

  • The synthesis of novel 6-ethoxy-6-oxido-3-oxo(thioxo)(imino)-5-substituted-2,7-dihydro-1,2,4-triazolo[3,4-e][1,2,3]diazaphospholes, characterized by their antimicrobial activities, reflects the compound's relevance in synthesizing heterocyclic compounds with potential biological applications (Ali & Assiri, 2021).

Biological and Chemical Synthesis Innovations

  • Research on thienopyrimidine and other triazole derivatives has led to the discovery of compounds with pronounced antimicrobial activity, emphasizing the role of these compounds in developing new antimicrobial strategies (Bhuiyan et al., 2006).

Safety and Hazards

The safety and hazards associated with the compound would depend on various factors, including its reactivity, toxicity, and potential uses . Without specific studies, it’s difficult to predict the exact safety and hazards .

Future Directions

Future research could focus on studying the compound’s properties in more detail, including its synthesis, reactivity, mechanism of action, and potential applications . Additionally, studies could investigate its safety profile and potential hazards .

Properties

IUPAC Name

N-[2-[6-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O4S/c1-3-35-20-7-5-4-6-19(20)27-23(32)16-36-24-13-12-21-28-29-22(31(21)30-24)14-15-26-25(33)17-8-10-18(34-2)11-9-17/h4-13H,3,14-16H2,1-2H3,(H,26,33)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXZOHSVVQIMMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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